molecular formula C9H8O4 B1276804 5-Formyl-2-methoxybenzoic acid CAS No. 84923-70-6

5-Formyl-2-methoxybenzoic acid

Cat. No. B1276804
CAS RN: 84923-70-6
M. Wt: 180.16 g/mol
InChI Key: TTZPGMWNBQKNKX-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxybenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of Schiff-base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid indicates the reactivity of formyl groups in benzoic acid derivatives with diamines to form Schiff bases . Additionally, the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids under Perkin reaction conditions suggests that formyl and methoxy groups on a benzene ring can participate in complex reactions leading to the formation of various heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of formyl and methoxy groups as functional groups that can undergo various chemical reactions. For example, the synthesis of Schiff-base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid involves condensation reactions with diamines . The Perkin cyclization mentioned in another study indicates that formyl groups can be involved in cyclization reactions to form complex structures such as benzo[b]furans . These examples suggest that 5-Formyl-2-methoxybenzoic acid could also be used as a precursor for the synthesis of various organic compounds through similar reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Formyl-2-methoxybenzoic acid often includes hydrogen bonding and other non-covalent interactions. For instance, the study of hydrogen-bonded chains in 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole shows the importance of intramolecular N-H...O hydrogen bonds and other hydrogen bonding interactions in determining the molecular structure . This suggests that 5-Formyl-2-methoxybenzoic acid may also exhibit hydrogen bonding, which could influence its molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactions involving compounds with formyl and methoxy groups can be quite diverse. The synthesis of Schiff-base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid demonstrates the reactivity of the formyl group in condensation reactions . The Perkin cyclization process described in another paper shows that such groups can also participate in cyclization reactions to form various heterocyclic structures . These studies suggest that 5-Formyl-2-methoxybenzoic acid could undergo similar chemical reactions, potentially leading to the formation of Schiff bases or cyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Formyl-2-methoxybenzoic acid are not directly reported in the provided papers, the studies of related compounds can offer some insights. For example, the molecular recognition study of 3,5-dihydroxybenzoic acid and its derivatives with N-donor compounds highlights the role of functional groups in forming hydrogen bonds and supramolecular assemblies . This indicates that the formyl and methoxy groups in 5-Formyl-2-methoxybenzoic acid could similarly affect its solubility, melting point, and ability to form crystal structures through non-covalent interactions.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Applications : 5-Formyl-2-methoxybenzoic acid is utilized as a key intermediate in the synthesis of various compounds. For example, it plays a crucial role in the synthesis of Eluxadoline, a drug used for treating irritable bowel syndrome (Nageswararao, Venkateswararao, & Prasad, 2017).
  • Biological Activity : This compound is involved in the formation of new molecules with potential biological activities. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and enzyme inhibitory activities, indicating its significance in pharmaceutical research (Arfan et al., 2018).

Environmental and Material Science

  • Environmental Utilization : 5-Formyl-2-methoxybenzoic acid derivatives have been explored for environmental applications, such as in the mineralization of herbicides. This showcases its potential in environmental remediation and pollution control (Brillas, Baños, & Garrido, 2003).
  • Material Science : The compound and its derivatives are also significant in material science, particularly in the preparation and characterization of various chemical compounds. These applications demonstrate its importance in developing new materials with specific properties (Zong et al., 2015).

Safety And Hazards

5-Formyl-2-methoxybenzoic acid is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

5-formyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZPGMWNBQKNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398006
Record name 5-formyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-methoxybenzoic acid

CAS RN

84923-70-6
Record name 5-formyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyl-2-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium hydroxide (1.04 g, 0.043 mol, 3 eq) in water (10 mL) was added to a stirred solution of methyl 2-methoxy-5-formylbenzoate (2.8 g, 0.014 mol, 1 eq) in a mixture of tetrahydrofuran (30 mL) and methanol (20 mL). The solution was stirred overnight, acidified to pH 1 with 10% HCl and the organic solvents removed in vacuo. The aqueous solution was extracted with ethyl acetate (100 mL) and the organic solution washed with brine (100 mL), then extracted with saturated aqueous sodium bicarbonate (3×100 mL). The basic solution was washed with ethyl acetate (100 mL), then acidified to pH 1 with 10% HCl and back extracted with dichloromethane (3×100 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to give a cream coloured powder (2.01 g, 77%). 1H NMR (CDCl3) δ9.99 (s, 1H, O═C—H), 4.14 (s, 3H, CH3).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
2.01 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Chandrappa, K Vinaya, BM Srikanta… - Letters in Drug …, 2009 - ingentaconnect.com
… Thiazolidine-2,4-dione (2) was treated with 5formyl-2-methoxybenzoic acid (1), this undergoes aldol condensation to produce adduct (3). In this reaction sodium acetate was used as a …
Number of citations: 3 www.ingentaconnect.com
M Nomura, T Tanase, T Ide, M Tsunoda… - Journal of medicinal …, 2003 - ACS Publications
… The α,α-disubstituted phenylpropanoic acid derivatives (23, 24) were prepared by the reaction of 21 (which was prepared from 5-formyl-2-methoxybenzoic acid by benzyl esterification, …
Number of citations: 92 pubs.acs.org
S Shrestha, BR Bhattarai, B Kafle, KH Lee… - Bioorganic & medicinal …, 2008 - Elsevier
Disalicylic acid derivatives with stilbene and bis-styrylbenzene skeleton were synthesized as PTP1B inhibitors. The most potent in this series exhibited a submicromolar IC 50 value. …
Number of citations: 22 www.sciencedirect.com
ML Whitelaw - 1989 - search.proquest.com
… This was probably due to ester hydrolysis of 39 to give 5-formyl-2methoxybenzoic acid, which concentrates in the aqueous alkaline layer and is therefore unable to react with nonpolar …
Number of citations: 3 search.proquest.com

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